

Application of YM-244769 dihydrochloride in cardiac myocyte research.

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Compound of Interest

Compound Name: YM-244769 dihydrochloride

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Application of YM-244769 Dihydrochloride in Cardiac Myocyte Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

YM-244769 dihydrochloride is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2] Its ability to modulate intracellular calcium levels makes it a valuable tool for investigating the role of NCX in various physiological and pathological processes in the heart, including excitation-contraction coupling, cardiac hypertrophy, and ischemia-reperfusion injury.[3] These application notes provide detailed protocols and guidelines for the use of YM-244769 dihydrochloride in cardiac myocyte research.

Mechanism of Action

YM-244769 is a benzyloxyphenyl derivative that inhibits the Na+/Ca2+ exchanger.[1] It demonstrates a higher potency for the Ca2+ entry mode (reverse mode) of NCX compared to the Ca2+ exit mode (forward mode).[1] The inhibition by YM-244769 is dependent on the intracellular Na+ concentration.[1] Notably, YM-244769 exhibits preferential inhibition of the NCX3 isoform over NCX1 and NCX2.[2][4][5][6] In guinea pig cardiac ventricular myocytes,



YM-244769 has been shown to suppress the bidirectional Na+/Ca2+ exchange current (INCX) in a concentration-dependent manner.[1]

Data Presentation

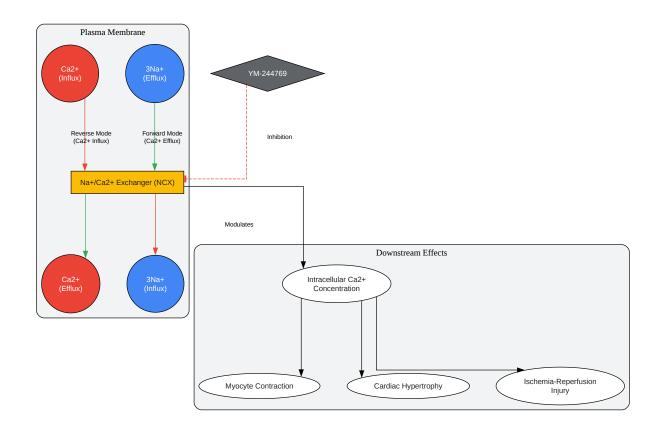
Inhibitory Potency of YM-244769 on NCX Isoforms and

Currents

Target	Species/Cell Type	Parameter	Value	Reference
NCX1	Transfected CCL39 cells	IC50 (Ca2+ uptake)	68 ± 2.9 nM	[5]
NCX2	Transfected CCL39 cells	IC50 (Ca2+ uptake)	96 ± 3.5 nM	[5]
NCX3	Transfected CCL39 cells	IC50 (Ca2+ uptake)	18 ± 1.0 nM	[5][6]
Bidirectional outward INCX	Guinea pig cardiac ventricular myocytes	IC50	~0.1 μM	[1]
Bidirectional inward INCX	Guinea pig cardiac ventricular myocytes	IC50	~0.1 μM	[1]
Unidirectional outward INCX (Ca2+ entry mode)	Guinea pig cardiac ventricular myocytes	IC50	0.05 μΜ	[1]
Unidirectional inward INCX (Ca2+ exit mode)	Guinea pig cardiac ventricular myocytes	Inhibition at 10 μΜ	~50%	[1]



Signaling Pathway



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Caption: Signaling pathway of YM-244769 in cardiac myocytes.

Experimental Protocols

Protocol 1: Investigating the Effect of YM-244769 on Calcium Transients in Adult Ventricular Myocytes

Objective: To determine the effect of YM-244769 on intracellular calcium transients in isolated adult ventricular myocytes.

Materials:

- Isolated adult ventricular myocytes
- Tyrode's solution
- Fura-2 AM or other suitable calcium indicator
- YM-244769 dihydrochloride
- · Field stimulation device
- · Calcium imaging system

Procedure:

- Cell Preparation: Isolate ventricular myocytes from adult hearts (e.g., rat, mouse, or guinea pig) using established enzymatic digestion protocols.
- Dye Loading: Incubate the isolated myocytes with a calcium indicator dye (e.g., Fura-2 AM)
 according to the manufacturer's instructions to allow for the measurement of intracellular
 calcium.
- Baseline Recording: Perfuse the cells with normal Tyrode's solution and record baseline calcium transients elicited by electrical field stimulation (e.g., 1 Hz).
- Drug Application: Perfuse the cells with Tyrode's solution containing the desired concentration of YM-244769 (e.g., 0.1 μM to 10 μM).

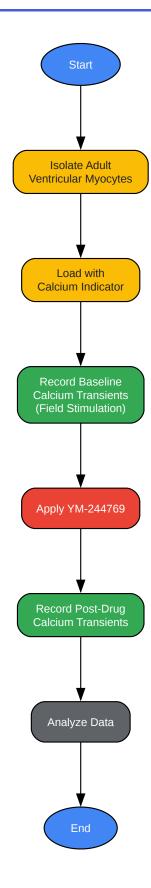






- Post-Drug Recording: After a sufficient incubation period (e.g., 5-10 minutes), record calcium transients again under the same stimulation protocol.
- Data Analysis: Analyze the amplitude, duration, and decay kinetics of the calcium transients before and after the application of YM-244769.





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Caption: Experimental workflow for calcium transient analysis.



Protocol 2: Whole-Cell Voltage-Clamp Analysis of INCX Inhibition by YM-244769

Objective: To characterize the inhibitory effect of YM-244769 on the Na+/Ca2+ exchange current (INCX) using the whole-cell patch-clamp technique.

Materials:

- Isolated cardiac ventricular myocytes
- Patch-clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for patch pipettes
- Internal (pipette) solution
- External (bath) solution
- YM-244769 dihydrochloride

Solutions:

- External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 120 CsOH, 120 Aspartic acid, 20 TEA-Cl, 10 HEPES, 5 Mg-ATP, 10 EGTA (pH adjusted to 7.2 with CsOH). Note: Intracellular Na+ can be varied to study its effect on YM-244769 inhibition.

Procedure:

- Cell Preparation: Plate isolated myocytes in a recording chamber on the stage of an inverted microscope.
- Pipette Preparation: Pull patch pipettes from borosilicate glass and fire-polish the tips. Fill the pipettes with the internal solution.

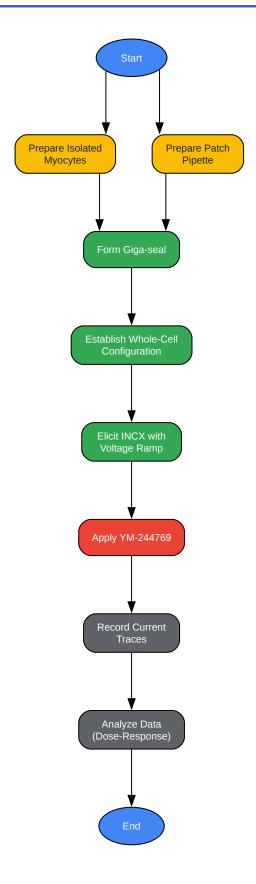
Methodological & Application





- Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal.
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
- INCX Elicitation: Clamp the cell at a holding potential (e.g., -40 mV) and apply a voltage ramp protocol (e.g., from +60 mV to -120 mV) to elicit INCX.
- Drug Application: Perfuse the chamber with the external solution containing YM-244769 at various concentrations.
- Data Recording and Analysis: Record the current traces before and after drug application.
 Subtract the passive leak current to isolate INCX. Plot a dose-response curve to determine the IC50 of YM-244769.





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Caption: Workflow for whole-cell voltage-clamp experiments.



Protocol 3: Assessment of YM-244769 in an In Vitro Model of Cardiac Hypertrophy

Objective: To evaluate the effect of YM-244769 on the development of cardiac hypertrophy in cultured neonatal ventricular myocytes.

Materials:

- Neonatal rat or mouse ventricular myocytes
- Cell culture reagents (DMEM, FBS, etc.)
- Hypertrophic agonist (e.g., phenylephrine, endothelin-1)
- YM-244769 dihydrochloride
- Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody, DAPI)
- Microscopy system for imaging
- Reagents for protein quantification and gene expression analysis (e.g., BCA assay, qPCR)

Procedure:

- Cell Culture: Isolate and culture neonatal ventricular myocytes.
- Induction of Hypertrophy: After 24-48 hours, stimulate the myocytes with a hypertrophic agonist in the presence or absence of YM-244769 for 48-72 hours.
- Assessment of Cell Size: Fix the cells and perform immunofluorescence staining for a
 myocyte-specific marker (e.g., α-actinin) and a nuclear counterstain (DAPI). Capture images
 and measure the cell surface area using image analysis software.
- Protein Synthesis Measurement: Quantify total protein content as an indicator of hypertrophy.
- Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qPCR) to measure the expression of hypertrophic marker genes (e.g., ANP, BNP).





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Caption: Logical workflow for in vitro cardiac hypertrophy study.

Conclusion

YM-244769 dihydrochloride is a valuable pharmacological tool for dissecting the role of the Na+/Ca2+ exchanger in cardiac myocyte physiology and pathophysiology. The protocols outlined above provide a framework for utilizing this inhibitor to investigate its effects on calcium signaling, electrophysiology, and cellular remodeling in the heart. Researchers should carefully titrate the concentration of YM-244769 and consider its isoform selectivity when designing and interpreting experiments.



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